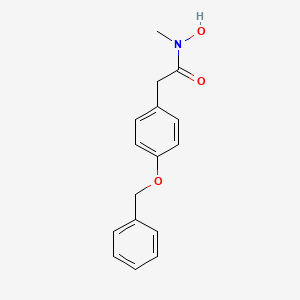

N-Methyl-4-benzyloxyphenylacetohydroxamic acid

Übersicht

Beschreibung

N-Methyl-4-benzyloxyphenylacetohydroxamic acid is a chemical compound with the molecular formula C16H17NO3 . It is used in scientific research due to its unique structure and properties.

Molecular Structure Analysis

The molecular structure of N-Methyl-4-benzyloxyphenylacetohydroxamic acid consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 271.311 Da, and the monoisotopic mass is 271.120850 Da .Wissenschaftliche Forschungsanwendungen

Defense Chemicals in Cereals

Hydroxamic acids, including compounds like N-Methyl-4-benzyloxyphenylacetohydroxamic acid, are significant in plant defense mechanisms. These chemicals play a crucial role in protecting cereal crops against insects, fungi, and bacteria. They also contribute to the detoxification of herbicides and allelopathic effects in crops (Niemeyer, 1988).

Detoxification of Carcinogens

Hydroxamic acids have been found effective in detoxifying carcinogenic polyhalogenated quinoid metabolites of environmental pollutants. They accelerate the conversion of toxic compounds to less harmful substances through a unique chemical mechanism, which has broad biological and environmental implications (Zhu et al., 2010).

Synthesis of Methotrexate Derivatives

N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives have been utilized in the synthesis of methotrexate (MTX) derivatives. These derivatives are explored for their potential in inhibiting folate metabolism, which is crucial in understanding and developing treatments for certain types of cancer (Piper et al., 1982).

Antioxidant Activity

Hydroxamic acids, including N-Methyl-4-benzyloxyphenylacetohydroxamic acid, show antioxidant activity. They are compared with known antioxidants for their radical-scavenging ability, indicating potential therapeutic and food preservation applications (Ćavar et al., 2009).

Role in Human Health and Food

Methylglyoxal, a compound related to hydroxamic acids, is significant in food and biological systems. It forms advanced glycation end-products, which are linked to complications in diabetes and some neurodegenerative diseases. Understanding its role helps in addressing these health issues (Nemet et al., 2006).

Liquid Crystal Synthesis

N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives are intermediates in synthesizing liquid crystals. These crystals are essential in various electronic display technologies (Qing, 2000).

Anticancer Agents Development

The compound's derivatives have been explored in creating novel scaffolds for anticancer agents. This includes the development of compounds with the potential to inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010).

Antidiabetic Activity

Derivatives of N-Methyl-4-benzyloxyphenylacetohydroxamic acid have shown potential as antidiabetic agents. These compounds act as PPARgamma agonists, offering a new approach totreat type 2 diabetes. The specific structural modifications of these derivatives contribute significantly to their therapeutic potential, providing insights into designing more effective antidiabetic medications (Henke et al., 1998).

Antimicrobial and Antitumor Activities

N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives have been used in the synthesis of silver nanoparticles. These nanoparticles exhibit significant antimicrobial, antioxidant, and antitumor activities. This research opens avenues for biomedical applications, particularly in developing new treatments for infections and cancer (Alsalhi et al., 2019).

Alzheimer's Disease Treatment

Derivatives of N-Methyl-4-benzyloxyphenylacetohydroxamic acid have shown promise in treating Alzheimer's disease. These compounds act as selective inhibitors of histone deacetylase, reducing tau protein phosphorylation and aggregation, which are key factors in the progression of Alzheimer's disease (Lee et al., 2018).

Antimalarial Agent Development

Research has explored the potential of N-Methyl-4-benzyloxyphenylacetohydroxamic acid derivatives as antimalarial agents. These compounds exhibit inhibitory effects against the Plasmodium falciparum strain, which is responsible for malaria. This research contributes to the development of novel treatments for malaria (Wiesner et al., 2003).

Eigenschaften

IUPAC Name |

N-hydroxy-N-methyl-2-(4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(19)16(18)11-13-7-9-15(10-8-13)20-12-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMPWMRYZURXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152930 | |

| Record name | RG 6866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-N-methyl-4-benzyloxyphenylacetamide | |

CAS RN |

120602-97-3 | |

| Record name | RG 6866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 6866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

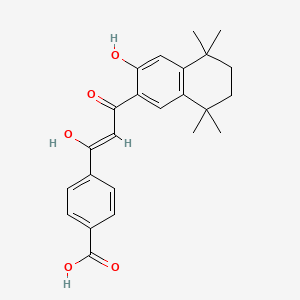

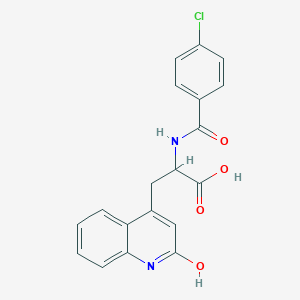

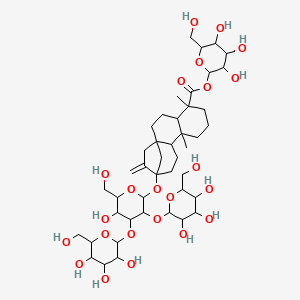

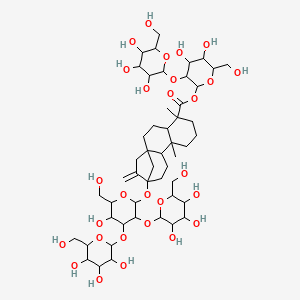

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.